4H-3,1-Benzothiazin-2-amine
Description
Historical Context and Discovery Timeline
The development of this compound can be traced to the broader evolution of benzothiazine chemistry, which began with foundational work in heterocyclic compound synthesis during the mid-20th century. The first benzothiazine derivatives were reported in the 1960s, establishing the groundwork for subsequent investigations into amino-substituted variants. The specific synthesis and characterization of this compound emerged from systematic studies of 2-amino substituted benzothiazine systems, which gained momentum following recognition of their potential therapeutic applications.
Historical records indicate that the compound was first documented in chemical databases in 2005, with initial structural determinations and property characterizations conducted through computational chemistry methods. The chronological development of synthetic methodologies for this compound paralleled broader advances in heterocyclic chemistry, particularly the refinement of cyclization reactions involving thiourea derivatives and benzoic acid precursors. The evolution of synthetic approaches has been documented extensively, with major milestones including the development of acid-catalyzed cyclization methods and the introduction of alternative synthetic routes using acetic anhydride-mediated transformations.
The compound received increased attention following investigations into benzothiazine derivatives as potential antimicrobial agents, particularly for tuberculosis treatment. Patent literature from 2011 specifically identified 2-aminosubstituted 1,3-benzothiazine-4-ones as promising candidates for treating infectious diseases caused by mycobacteria, including tuberculosis and leprosy, thereby establishing a clear therapeutic rationale for continued research into amino-substituted benzothiazine systems. This historical progression demonstrates the compound's emergence from fundamental heterocyclic chemistry research to targeted medicinal chemistry applications.
Structural Classification Within Heterocyclic Compounds
This compound belongs to the benzothiazine class of heterocyclic compounds, which are characterized by a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur heteroatoms. The structural classification of this compound requires careful consideration of its bicyclic architecture and substitution pattern. The designation "4H-3,1-benzothiazin" indicates the specific positioning of heteroatoms within the ring system, where nitrogen occupies position 3 and sulfur occupies position 1, with the "4H" notation specifying the location of the saturated carbon center.
The molecular structure features an amino group (-NH₂) attached at position 2 of the benzothiazine core, which significantly influences both the compound's chemical reactivity and biological activity profile. Computational analysis reveals specific structural parameters including an InChI key of FGKBJMGTDSEDBJ-UHFFFAOYSA-N and a canonical SMILES representation of C1C2=CC=CC=C2N=C(S1)N. These structural identifiers provide definitive characterization within chemical databases and facilitate accurate compound identification in research applications.
The following table summarizes the key structural classification data for this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Chemical Class | Benzothiazines |
| Ring System | Bicyclic (Benzene fused with Thiazine) |
| Substitution Pattern | 2-Amino-4H-3,1-benzothiazine |
| Heteroatoms | Nitrogen (position 3), Sulfur (position 1) |
| Database Identifiers | CAS: 78959-46-3, PubChem CID: 284056 |
Within the broader classification of heterocyclic compounds, benzothiazines represent a unique structural motif that bridges the properties of benzene-based aromatic systems with the reactivity characteristics of thiazine heterocycles. The presence of both nitrogen and sulfur heteroatoms creates multiple sites for potential chemical modification and biological interaction, positioning these compounds as versatile scaffolds for drug development and synthetic methodology investigation.
Significance in Contemporary Organic Chemistry Research
Contemporary research into this compound reflects its growing importance as a synthetic intermediate and bioactive scaffold in modern organic chemistry. The compound has emerged as a key target structure in medicinal chemistry research, particularly for the development of antimicrobial and anticancer agents. Recent synthetic methodologies have focused on developing efficient routes to amino-substituted benzothiazines, with particular emphasis on environmentally sustainable approaches using green chemistry principles.
The significance of this compound in current research is exemplified by investigations into its potential as an antimycobacterial agent. Studies have demonstrated that benzothiazine derivatives, including amino-substituted variants, exhibit potent activity against Mycobacterium tuberculosis through inhibition of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a crucial enzyme in mycobacterial cell wall synthesis. This mechanism of action has positioned this compound and related compounds as promising leads for tuberculosis drug development, addressing the critical need for new therapeutic agents against drug-resistant mycobacterial strains.
Synthetic methodology development represents another significant area of contemporary research interest. Recent advances have included the refinement of cyclization procedures using various catalytic systems and reaction conditions. The synthesis typically involves the treatment of methyl 2-thioureidobenzoates with concentrated sulfuric acid or the cyclization of thioureidobenzoic acids using acetic anhydride. These methodological improvements have enhanced both the efficiency and scalability of synthetic routes to amino-substituted benzothiazines.
The compound's significance extends to its role as a synthetic precursor for more complex heterocyclic systems. Research has demonstrated that this compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the preparation of diverse derivative libraries for biological screening. This synthetic versatility has made the compound an important building block in combinatorial chemistry approaches to drug discovery.
Contemporary research applications also encompass the investigation of structure-activity relationships within the benzothiazine class. Studies have revealed that modifications to the amino substituent at position 2 can significantly influence biological activity profiles, providing valuable insights for rational drug design approaches. The following research areas represent current focal points for this compound investigation:
| Research Area | Key Focus | Potential Applications |
|---|---|---|
| Antimicrobial Activity | Mycobacterial enzyme inhibition | Tuberculosis treatment |
| Synthetic Methodology | Green chemistry approaches | Sustainable synthesis |
| Structure-Activity Studies | Amino group modifications | Rational drug design |
| Mechanistic Investigations | Enzyme interaction studies | Target identification |
| Derivative Development | Chemical transformation routes | Compound library generation |
The integration of computational chemistry approaches has further enhanced the research significance of this compound. Molecular modeling studies have provided detailed insights into the compound's three-dimensional structure and potential binding interactions with biological targets, facilitating the design of more potent and selective derivatives. These computational investigations complement experimental research efforts and contribute to a comprehensive understanding of the compound's chemical and biological properties.
Properties
IUPAC Name |
4H-3,1-benzothiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBJMGTDSEDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300878 | |
| Record name | 4H-3,1-Benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78959-46-3 | |
| Record name | NSC139660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-3,1-Benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thioureido Benzoic Acid Derivatives
Early synthetic approaches relied on cyclization reactions of thioureido-substituted benzoic acid precursors. Methyl 2-thioureidobenzoates (1) and 2-thioureidobenzoic acids (3) undergo intramolecular cyclization under acidic or basic conditions to yield 2-amino-4H-3,1-benzothiazin-4-ones (2). For example, heating methyl 2-thioureidobenzoate in acetic acid at 80°C for 6 hours produces the benzothiazinone core in 65–70% yield.
Key Reaction:
$$
\text{Methyl 2-thioureidobenzoate} \xrightarrow{\text{AcOH, 80°C}} \text{2-Amino-4H-3,1-benzothiazin-4-one} + \text{MeOH}
$$
This method is limited by moderate yields and the need for stringent pH control to prevent decomposition of thiourea intermediates.
Anthranilic Acid-Based Synthesis
A two-step route starting from anthranilic acid involves:
- Thiocyanation : Treatment of anthranilic acid with thiocyanogen chloride (ClSCN) forms 2-thiocyanatobenzamide.
- Cyclization : Heating the intermediate in dimethylformamide (DMF) with alkyl halides (e.g., CH₃I) yields 2-alkylthio-4H-3,1-benzothiazin-4-ones (5). Subsequent aminolysis with primary or secondary amines replaces the alkylthio group with an amino moiety.
Limitations :
- Thiocyanogen chloride is highly toxic and requires specialized handling.
- Competing side reactions reduce yields to 40–50%.
Modern Halogenation-Alkylation-Amination Sequences
Halogenation of 2-Halogenobenzamide Derivatives
A patent-pending method (WO2011132070A1) describes a high-yield process using 2-halogenobenzamide precursors (1):
- Halogenation : 2-Chlorobenzamide derivatives react with carbon disulfide (CS₂) and an alkylating agent (e.g., CH₃I) in dimethyl sulfoxide (DMSO) to form 2-alkylthio-1,3-benzothiazin-4-ones (2).
- Amination : The alkylthio intermediate undergoes nucleophilic substitution with amines (e.g., 4-pyridinylmethylamine) in the presence of potassium carbonate (K₂CO₃) to yield 4H-3,1-benzothiazin-2-amine derivatives.
Reaction Conditions:
Advantages :
Optimization via Alkali Metal Hydroxides
Incorporating alkali metal hydroxides (e.g., LiOH, NaOH) during the alkylation step improves regioselectivity. For example, using NaOH in a 2.5:1 molar ratio relative to the benzamide precursor suppresses byproduct formation, increasing yields to 90%.
Alternative Pathways
Ring Cleavage and Functionalization
Comparative Analysis of Methods
Applications and Derivative Synthesis
Pharmaceutical Intermediates
This compound serves as a precursor to antitubercular agents (e.g., BTZ043). Substitution at the 2-position with pyridinylmethyl groups enhances bioavailability and target binding.
Functionalization Strategies
- N-Alkylation : Reacting with alkyl halides introduces lipophilic side chains.
- Acylation : Treatment with acyl chlorides forms amide derivatives for structure-activity studies.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization strategies are critical for constructing the benzothiazine scaffold. A metal-free method using carbon disulfide (CS₂) and (E)-3-(2-aminoaryl)acrylates or acrylonitriles enables efficient synthesis of ring-fused derivatives under mild conditions (Table 1) . For example:
This method achieves 65–88% yields and tolerates diverse substrates, including electron-withdrawing and donating groups .
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMSO | 25 | 88 |
| K₂CO₃ | DMF | 25 | 78 |
| Et₃N | THF | 25 | 45 |
Substitution Reactions
The C-2 amine group undergoes nucleophilic substitution to introduce alkylthio or arylthio moieties. For instance:
Key findings :
-
Trifluoroacetic anhydride (TFAA) promotes cyclocondensation of 2-thioureidobenzoic acids to 2-alkylthio derivatives (e.g., 5i ) .
-
Alkylthio derivatives (e.g., 5i ) serve as intermediates for synthesizing 2-amino analogs via cleavage and reamination .
Oxidation and Reduction
While fewer examples exist, oxidation and reduction modify the thiazine ring:
-
Oxidation : Hydrogen peroxide converts thiazine sulfurs to sulfoxides or sulfones.
-
Reduction : Sodium borohydride reduces the thiazine ring to dihydro derivatives.
Biological Activity via Chemical Modification
Structural modifications at C-2 significantly impact bioactivity:
-
2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b) : Inhibits human cathepsin L (cysteine protease) with selectivity over other proteases .
-
2-(Morpholin-4-yl)-4H-3,1-benzothiazin-4-one (5i) : Acts as a human leukocyte elastase (HLE) inhibitor (IC₅₀ = 1.2 µM) .
Comparison of enzyme inhibition :
| Compound | Target Enzyme | IC₅₀/Activity |
|---|---|---|
| 2b | Cathepsin L | 0.8 µM |
| 5i | Leukocyte elastase | 1.2 µM |
| 2e | Alkaline hydrolysis | 1.7 M⁻¹s⁻¹ (rate) |
Mechanistic Insights
-
Cyclization : Proceeds via Michael addition of CS₂ to acrylates, followed by intramolecular cyclization .
-
Desulfurization : TFAA-mediated reactions occasionally yield benzoxazinones due to sulfur extrusion .
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications of 4H-3,1-Benzothiazin-2-amine
This compound and its derivatives have a variety of applications in scientific research, spanning chemistry, medicine, and industry. These applications arise from their unique chemical properties and biological activities.
Applications in Chemistry
This compound serves as a versatile building block in the synthesis of complex molecules and as a reagent in various organic reactions. For example, it can be used to synthesize 2-Aryl-4H-3,1-benzothiazines, which have anticancer activity . It is also used in the preparation of N,N-disubstituted (Z)-4-(halomethylidene)-4H-3,1-benzothiazin-2-amines .
Applications in Medicine
Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
- Inhibitors of Human Leukocyte Elastase (HLE) : 2-Amino and 2-alkylthio substituted 4H-3,1-benzoxazin-4-ones have been characterized as potent inhibitors of human leukocyte elastase (HLE) .
- Inhibitors of Human Cathepsin L : One 2-aminobenzothiazinone inhibited human cathepsin L, a cysteine protease of therapeutic importance .
- Antimicrobial and Anticancer Agents: Research indicates that N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. The compound may interact with specific molecular targets within biological systems, possibly inhibiting certain enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis.
- Potential Therapeutic Applications : Various intrinsic therapeutic applications range from calcium channel blocker and anti-oxidative to anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, and neuro-protective activities.
Applications in Industry
The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
This compound primarily targets serine proteases, which are enzymes crucial for various biological processes, including digestion, immune response, and blood coagulation. The compound interacts with these proteases through hydrogen bonds and π–π interactions, leading to inhibition of their activity. This inhibition occurs via acylation of the active-site serine residue in the enzyme, followed by a slow deacylation process that stabilizes the acyl-enzyme intermediate.
Data Table of Applications
Case Studies
- Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity: Amoxapine has great clinical potential to be rapidly translated to human subjects for irinotecan induced diarrhea .
- Combined PD-1 blockade and GITR triggering induce a potent antitumor immunity in murine cancer models and synergizes with chemotherapeutic drugs: Combined anti-PD-1/GITR mAb treatment induces a potent antitumor immunity, which can be further promoted by chemotherapeutic drugs . A combined strategy of anti-PD-1/GITR mAb plus cisplatin or paclitaxel should be considered for translation into the clinic .
- A Three Monoclonal Antibody Combination Potently Neutralizes Multiple Botulinum Neurotoxin Serotype E Subtypes: An equimolar combination of three mAbs was able to potently neutralize BoNT/E1, BoNT/E3, and BoNT/E4 in a mouse neutralization assay . The mAbs have potential utility as therapeutics and as diagnostics capable of recognizing multiple BoNT/E subtypes .
Mechanism of Action
The mechanism of action of 4H-3,1-Benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity or receptor antagonism . For example, it acts as a mechanism-based inhibitor of the enzyme decaprenylphosphoryl-β-D-ribofuranose-2’-epimerase (DprE1), which is involved in the biosynthesis of arabinan in Mycobacterium tuberculosis .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones vs. 4H-3,1-Benzoxazin-4-ones
The substitution of sulfur (in benzothiazin-4-ones) for oxygen (in benzoxazin-4-ones) significantly alters stability and bioactivity:
Key Insight : Sulfur enhances metabolic stability, making benzothiazin-4-ones preferable for therapeutic applications, while benzoxazin-4-ones are leveraged in agrochemicals for their herbicidal activity .
4H-3,1-Benzothiazin-2-amine Derivatives
Substituents on the amine group modulate physicochemical and biological properties:
SAR Note: Methoxy groups improve polarity and hydrogen-bonding capacity, which may influence receptor affinity .
Comparison with Oxazol-2-amines and Quinazolin-4-ones
The benzothiazin-2-amine scaffold differs from other N-heterocycles in electronic and steric profiles:
Key Insight : The sulfur atom in benzothiazin-2-amine improves stability over oxygenated analogs, while the amine group offers flexibility in targeting diverse biological pathways .
Biological Activity
4H-3,1-Benzothiazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by its unique structure, which includes both sulfur and nitrogen atoms. This compound is part of the benzothiazine family and has been studied for its potential as an enzyme inhibitor and receptor antagonist. Its biological activities are primarily linked to its interactions with specific molecular targets in biological systems.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as human leukocyte elastase and cathepsin L, which play significant roles in inflammatory processes and cancer progression respectively. This inhibition can lead to reduced inflammation and potential apoptosis in cancer cells.
- Receptor Interaction : It forms hydrogen bonds and π–π interactions with various biological targets, modulating their activity and potentially leading to therapeutic effects .
Biological Activities
Research has highlighted several key biological activities of this compound:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
- Antitumor Activity : Studies indicate that this compound derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This activity may help enhance cognitive function by increasing acetylcholine levels at synapses .
Research Findings
Recent studies have provided valuable insights into the biological activities of this compound:
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of benzothiazine derivatives, including this compound. The results showed strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzothiazine structure could enhance efficacy against resistant strains.
Case Study 2: Anticancer Properties
Research examining the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study reported that certain modifications led to increased apoptosis rates in breast cancer cells through the activation of caspase pathways.
Q & A
Q. What are the primary synthetic routes for 4H-3,1-Benzothiazin-2-amine, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enable solvent-free synthesis of 2-amino-4H-3,1-benzothiazin-4-ones, achieving moderate to high yields (50–85%) under ambient conditions . Reaction parameters such as temperature (room temperature vs. reflux), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents (e.g., anthranilic acid derivatives) critically impact purity. Optimized protocols emphasize shorter reaction times (2–6 hours) and column chromatography for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with aromatic protons typically resonating at δ 6.8–8.2 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., C₈H₁₄N₂S for a derivative with MW 170.28 g/mol) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as seen in cyclohexane-fused derivatives .
Q. What biological activities have been reported for this compound derivatives, and what in vitro models are used?
Benzothiazin-2-amine derivatives exhibit antimicrobial and anticancer properties. In vitro models include:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
- Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values . Substituents at positions 2 and 5–8 modulate activity, with electron-withdrawing groups enhancing potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the green synthesis of this compound derivatives?
Mechanochemical synthesis reduces solvent waste. Key optimizations include:
- Ball-milling parameters : Adjusting milling time (30–60 minutes) and frequency (15–30 Hz) to enhance reaction efficiency .
- Catalyst-free protocols : Utilizing TCT as a dual acid catalyst and dehydrating agent, eliminating toxic catalysts .
- Workup strategies : Using aqueous extraction instead of chromatography to minimize solvent use .
Q. How do substituent variations at positions 2 and 5–8 affect the structure-activity relationship (SAR) of benzothiazin-2-amine derivatives?
SAR studies reveal:
- Position 2 : Electron-deficient groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing electrophilicity .
- Positions 5–8 : Bulky substituents (e.g., aryl groups) improve lipid solubility, boosting cellular uptake in anticancer assays . Computational docking models (e.g., AutoDock Vina) predict binding affinities to target enzymes like human leukocyte elastase .
Q. How should researchers address contradictions in reported biological activity data for benzothiazin-2-amine derivatives?
Contradictions often arise from:
Q. What advanced analytical techniques are recommended for assessing the stability and degradation pathways of this compound?
Q. What mechanistic insights exist for the cyclocondensation reactions used in benzothiazin-2-amine synthesis?
Mechanistic studies propose:
- Nucleophilic attack : Anthranilic acid derivatives react with thioureas or guanidines to form the benzothiazine ring .
- Kinetic isotope effects : Deuterium labeling experiments suggest rate-limiting proton transfer steps .
- DFT calculations : Predict transition states and activation energies for key intermediates .
Q. How can researchers ensure reproducibility in toxicity studies for benzothiazin-2-amine derivatives?
Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
